molecular formula C9H9ClO2 B7605546 5-chloro-2,3-dimethylbenzoicacid

5-chloro-2,3-dimethylbenzoicacid

Cat. No.: B7605546
M. Wt: 184.62 g/mol
InChI Key: FCTRILKPSCEECY-UHFFFAOYSA-N
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Description

5-chloro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5th position and two methyl groups at the 2nd and 3rd positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,3-dimethylbenzoic acid typically involves the chlorination of 2,3-dimethylbenzoic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of 5-chloro-2,3-dimethylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

5-chloro-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2,3-dimethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2,3-dimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

5-chloro-2,3-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTRILKPSCEECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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